N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
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Overview
Description
N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group and a methoxyphenyl group attached to an oxalamide backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Formation of the difluorophenyl intermediate:
Cyclopentyl intermediate synthesis: The cyclopentyl group is synthesized separately, often involving cyclization reactions.
Coupling reactions: The difluorophenyl and cyclopentyl intermediates are coupled using oxalamide as a linker. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It could be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide would depend on its interaction with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N1-(3,4-dichlorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
- N1-(3,4-difluorophenyl)-N2-((1-(4-hydroxyphenyl)cyclopentyl)methyl)oxalamide
Uniqueness
N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. The specific arrangement of these groups can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3/c1-28-16-7-4-14(5-8-16)21(10-2-3-11-21)13-24-19(26)20(27)25-15-6-9-17(22)18(23)12-15/h4-9,12H,2-3,10-11,13H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYMYAOZALBJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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